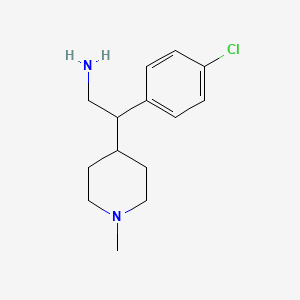

![molecular formula C17H14N4OS B2630496 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole CAS No. 902252-88-4](/img/structure/B2630496.png)

2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazoles are a class of organic compounds that contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . They are widely used in medicinal chemistry due to their broad range of chemical and biological properties . Oxadiazoles, on the other hand, are a class of organic compounds that contain a five-membered ring structure composed of two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their diverse biological activities.

Molecular Structure Analysis

Imidazole has a unique chemical complexity despite its small size. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The specific chemical reactions involving “2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole” are not available in the literature I have access to.

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole” are not available in the literature I have access to.

Scientific Research Applications

Corrosion Inhibition

One of the prominent applications of benzimidazole bearing 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. These compounds have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid environments. Studies have shown that these derivatives, including MBIMOT, EBIMOT, and PBIMOT, exhibit excellent corrosion inhibition efficiency through the formation of a protective layer on the mild steel surface. This protective layer significantly increases the charge transfer resistance, indicating effective corrosion inhibition. The adsorption of these inhibitors on the mild steel surface follows the Langmuir adsorption isotherm, suggesting a mixed type of physisorption and chemisorption (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antioxidant Activities

Another significant application of benzimidazole-oxadiazole derivatives is in the development of antimicrobial and antioxidant agents. These compounds have been synthesized and evaluated for their antioxidant and antimicrobial activities. Certain derivatives have demonstrated high antioxidant activity, as well as significant activity against various bacterial strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012). Additionally, novel benzimidazole–oxadiazole hybrid molecules have shown promising antimicrobial activities, including potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Shruthi et al., 2016).

Anticancer Properties

The incorporation of the oxadiazole nucleus into benzimidazole derivatives has been investigated for anticancer properties. These compounds have been tested for in vitro anticancer activity against a variety of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines. Some derivatives have shown potent activity against these cell lines, indicating their potential as anticancer agents (Galal et al., 2010).

Material Sciences

In material sciences, oxadiazole derivatives are used as components in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. These derivatives, when used as ancillary ligands in heteroleptic iridium(III) complexes, contribute to the creation of green phosphors with high photoluminescence quantum efficiency yields. OLEDs incorporating these complexes have shown superior performance, with high peak current efficiency and low efficiency roll-off at practical luminances (Jin et al., 2014).

Mechanism of Action

Target of Action

They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

The presence of the thiazole ring in similar compounds has been associated with greater anti-inflammatory and analgesic activity .

Biochemical Pathways

Without specific information on the compound, it’s challenging to accurately describe the biochemical pathways it might affect. Compounds with similar structures have been found to have antitumor and cytotoxic activity, suggesting they may interact with pathways involved in cell proliferation and survival .

Result of Action

Similar compounds have demonstrated a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Future Directions

Imidazole-based compounds continue to be an area of interest in medicinal chemistry due to their broad range of biological activities . Future research may focus on the synthesis and characterization of new imidazole derivatives, including “2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole”, to explore their potential therapeutic applications.

properties

IUPAC Name |

2-[(2-methylsulfanylbenzimidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-23-17-18-13-9-5-6-10-14(13)21(17)11-15-19-20-16(22-15)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJFOSOTCNTFKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

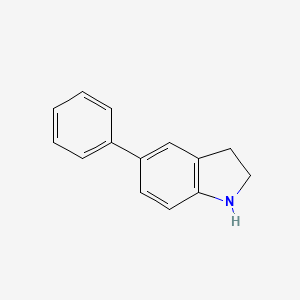

![4-methyl-5-(2-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2630413.png)

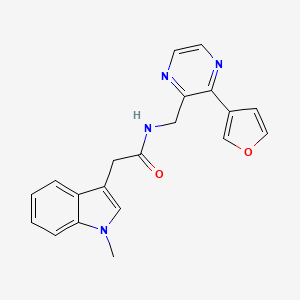

![2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2630414.png)

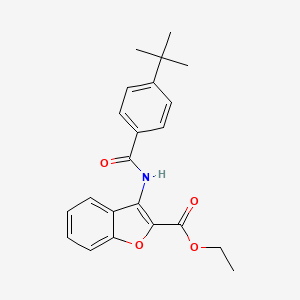

![11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride](/img/structure/B2630416.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2630417.png)

![2-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2630419.png)

![5-bromo-2-chloro-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2630421.png)

![2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B2630431.png)

![2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630435.png)